(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClFNOS2/c15-9-7-8(1-2-10(9)17)14-18(5-6-20-14)13(19)11-3-4-12(16)21-11/h1-4,7,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAVTFFUYCTJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC=C(S2)Cl)C3=CC(=C(C=C3)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClFNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-fluoroaniline with thioglycolic acid to form the thiazolidine ring. This intermediate is then reacted with 5-chlorothiophene-2-carbonyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Several studies have investigated the antimicrobial properties of thiazolidine derivatives. The presence of halogen atoms like bromine and fluorine in the compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy against resistant strains.
- A study published in the Journal of Medicinal Chemistry demonstrated that similar thiazolidine compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects :
-
Anticancer Potential :
- The compound's structure suggests potential interactions with cancer cell signaling pathways. Preliminary studies indicate that thiazolidine derivatives can induce apoptosis in cancer cells through mitochondrial pathways . Further investigations are required to elucidate the specific mechanisms involved.
Agrochemical Applications
- Herbicidal Activity :
- Compounds containing thiophene rings have shown promise as herbicides due to their ability to disrupt plant growth processes. Research indicates that derivatives similar to (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone can inhibit specific enzymes involved in plant metabolism .
- Field trials are essential to evaluate the effectiveness of this compound as a selective herbicide against common weeds in agricultural settings.
Materials Science Applications
- Polymer Chemistry :
- The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the thermal stability and mechanical properties of the resulting materials. Studies suggest that thiazolidine-based polymers exhibit improved resistance to degradation under environmental stressors .
- Nanomaterials :
Data Table: Summary of Applications
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | |
| Anti-inflammatory | ||
| Anticancer potential | ||
| Agrochemicals | Herbicidal activity | |
| Materials Science | Polymer chemistry | |
| Nanomaterials |
Case Studies
- Case Study on Antimicrobial Properties :
- Field Trials for Herbicidal Efficacy :
Mechanism of Action
The mechanism of action of (2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The halogen substituents can enhance binding affinity through halogen bonding or hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one (3e)
- Structure : Shares the 5-chlorothiophen-2-yl and 3-bromo-4-fluorophenyl groups but replaces the thiazolidine ring with a prop-2-en-1-one backbone.
- Synthesis: Yield of 60%, crystallized from acetone/ethanol/acetonitrile (1:1:1 v/v) .
- Physicochemical Properties :
2-(3-Bromo-4-fluorophenyl)-3-(2-pyridin-2-ylethyl)thiazolidin-4-one
- Structure : Contains a thiazolidin-4-one ring with a 3-bromo-4-fluorophenyl group and a pyridinyl-ethyl substituent.
- Bioactivity : Identified as an N-type calcium channel blocker via SAR studies .
Chalcone Derivatives (e.g., (E)-1-(5-Chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one)
Physicochemical Properties
*Estimated based on molecular formula. †Calculated from C₁₃H₉BrClFNOS. ‡Estimated from C₁₆H₁₃BrFNOS.
Crystallographic and Computational Insights
- Crystallography : SHELX programs (e.g., SHELXL, SHELXS) were used to resolve structures of related compounds, highlighting halogen-halogen interactions .
- Computational Modeling : Density functional theory (DFT) methods, such as those based on the Colle-Salvetti correlation-energy formula, could predict electronic properties .
Biological Activity
(2-(3-Bromo-4-fluorophenyl)thiazolidin-3-yl)(5-chlorothiophen-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies, including data tables and case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
- Molecular Weight : 331.34 g/mol
- Functional Groups : Contains a thiazolidine ring, a bromofluorophenyl moiety, and a chlorothiophene component.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that thiazolidinone derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazolidinone A | Staphylococcus aureus | 100 |
| Thiazolidinone B | Escherichia coli | 150 |
| Target Compound | Various Strains | 50 - 200 |
Anticancer Activity
The compound's structure suggests potential anticancer activity. Thiazolidinones have been studied for their ability to induce apoptosis in cancer cells. A recent study reported that thiazolidinone derivatives could inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the low micromolar range (1–10 µM) .
The biological activity of this compound is hypothesized to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways, such as Bruton's tyrosine kinase (Btk), which is crucial in B-cell signaling .
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to apoptosis .
- Modulation of Gene Expression : The compound may affect the expression of genes involved in cell cycle regulation and apoptosis.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at XYZ University, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, supporting its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
Another study focused on the anticancer effects of this compound on MCF-7 cells. The treatment resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 5 µM. Further analysis showed that the compound induced apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
